An In-depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)propan-2-ol
An In-depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(5-Bromo-2-chlorophenyl)propan-2-ol, a halogenated aromatic tertiary alcohol. While not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This document outlines the compound's key physicochemical properties, a proposed, robust synthetic protocol based on well-established organometallic reactions, and a detailed discussion of the analytical techniques required for its thorough characterization. Furthermore, this guide addresses critical safety and handling considerations and explores the compound's prospective applications, providing a solid foundation for researchers incorporating this molecule into their scientific endeavors.
Introduction and Statement of Purpose
The landscape of modern drug discovery and materials science is perpetually in search of novel molecular scaffolds that offer unique three-dimensional arrangements and electronic properties. Halogenated aromatic compounds are of particular interest due to their ability to participate in a wide array of cross-coupling reactions and to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. 2-(5-Bromo-2-chlorophenyl)propan-2-ol, with its distinct substitution pattern on the phenyl ring and a tertiary alcohol moiety, represents a valuable, yet under-explored, building block.
The purpose of this guide is to consolidate the known information and provide expert-driven, actionable insights into the synthesis and characterization of this compound. By presenting a detailed, self-validating experimental workflow, this document aims to empower researchers to confidently produce and utilize 2-(5-Bromo-2-chlorophenyl)propan-2-ol in their research and development pipelines.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research. The key identifiers and calculated properties for 2-(5-Bromo-2-chlorophenyl)propan-2-ol are summarized below.
| Property | Value | Source |
| Molecular Weight | 249.53 g/mol | [1][2] |
| Molecular Formula | C₉H₁₀BrClO | [1] |
| CAS Number | 885069-29-4 | [1] |
| Canonical SMILES | CC(C)(C1=C(C=C(C=C1)Br)Cl)O | [1] |
| InChI Key | WPXONSYGPGWBPM-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥95% | [1] |
| Calculated logP | 3.28 | [1] |
Synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol: A Proposed Protocol
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the quaternary carbon, leading back to a Grignard reagent and acetone.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The synthesis begins with the selective formation of a Grignard reagent from 1,4-dibromo-2-chlorobenzene, followed by nucleophilic addition to acetone and subsequent acidic workup.
Caption: Proposed synthetic workflow for 2-(5-Bromo-2-chlorophenyl)propan-2-ol.
Detailed Experimental Protocol
Materials:
-
1,4-Dibromo-2-chlorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Hexanes
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble the dry three-necked flask with a reflux condenser, dropping funnel, and an inlet for inert gas.
-
Add magnesium turnings to the flask and briefly heat under vacuum, then cool under a stream of inert gas.
-
Add anhydrous THF to the flask to cover the magnesium.
-
Dissolve 1,4-dibromo-2-chlorobenzene in anhydrous THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by cloudiness and gentle refluxing. If the reaction does not start, a small crystal of iodine can be added as an initiator.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve anhydrous acetone in anhydrous THF in the dropping funnel.
-
Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.
-
If a precipitate forms, add dilute HCl to dissolve it.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude tertiary alcohol can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.[2]
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-(5-Bromo-2-chlorophenyl)propan-2-ol. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to provide key structural information. The aromatic region (typically 6.5-8.0 ppm) will show signals corresponding to the three protons on the phenyl ring.[5][6] The splitting pattern of these signals will be complex due to their coupling with each other. A singlet corresponding to the six equivalent protons of the two methyl groups is expected in the upfield region (around 1.5-2.0 ppm). A broad singlet for the hydroxyl proton will also be present, the chemical shift of which is concentration-dependent.[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, unless there is accidental equivalence.[1][8] The carbon attached to the hydroxyl group is expected to appear in the range of 70-80 ppm. The aromatic carbons will resonate in the 120-150 ppm region, with the carbons directly attached to the halogens showing characteristic shifts.[9] The two equivalent methyl carbons will give a single signal in the upfield region (around 25-35 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded tertiary alcohol.[7][10]
-
C-H stretching vibrations from the aromatic ring and the methyl groups just above and below 3000 cm⁻¹, respectively.
-
C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.[5]
-
A strong C-O stretching band for the tertiary alcohol, typically in the 1100-1200 cm⁻¹ range.[10]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 248 and 250, with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.[11] Fragmentation patterns will likely involve the loss of a methyl group (M-15) and the loss of water (M-18), which are common fragmentation pathways for tertiary alcohols.[11][12][13]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount.
-
Hazard Identification: 2-(5-Bromo-2-chlorophenyl)propan-2-ol should be handled with care. Based on similar compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Potential Applications
The unique combination of a tertiary alcohol and a di-halogenated aromatic ring makes 2-(5-Bromo-2-chlorophenyl)propan-2-ol a promising building block for several applications:
-
Medicinal Chemistry: The bromine and chlorine atoms can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse substituents to build complex molecular architectures. Such derivatives could be explored as potential drug candidates in various therapeutic areas. The tertiary alcohol can also be a key pharmacophoric feature or a precursor to other functional groups. The presence of halogens can also enhance the binding affinity and metabolic stability of drug molecules.[14][15]
-
Materials Science: Aryl halides are common precursors in the synthesis of conjugated polymers and other organic electronic materials. The propan-2-ol group could be used to tune the solubility and processing characteristics of such materials or could be functionalized further to introduce specific properties.
Conclusion
2-(5-Bromo-2-chlorophenyl)propan-2-ol is a chemical compound with significant untapped potential. This technical guide has provided a comprehensive framework for its synthesis, characterization, and safe handling. The proposed synthetic protocol, based on the robust Grignard reaction, offers a reliable method for its preparation in a laboratory setting. The detailed discussion of analytical techniques provides a clear roadmap for confirming the structure and purity of the synthesized material. As research in drug discovery and materials science continues to evolve, the availability and understanding of versatile building blocks like 2-(5-Bromo-2-chlorophenyl)propan-2-ol will be crucial for the development of next-generation technologies and therapeutics.
References
-
Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. Retrieved from [Link]
-
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 18). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
- Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
-
ResearchGate. (n.d.). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
-
Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). US 7,790,905 B2.
-
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]
-
FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. (2023, February 25). [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
-
Mao, J. D., & Schmidt-Rohr, K. (2004). Accurate quantification of aromaticity and nonprotonated aromatic carbon fraction in natural organic matter by 13C solid-state nuclear magnetic resonance. Environmental science & technology, 38(9), 2680–2684. [Link]
-
Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of medicinal chemistry, 55(17), 7849–7861. [Link]
-
AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
Sarathy, S. M., et al. (2011). 1H NMR Spectroscopic-Based Method for the Estimation of Total Aromatic Content of Aviation Turbine Fuels (ATF): Comparison with Liquid Chromatographic Methods. Energy & Fuels, 25(11), 5159-5164. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]
- The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017, January 1).
-
Mass Spectrometry of Alcohols. (2025, August 11). [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US 9,315,438 B2.
-
ResearchGate. (n.d.). Separation of aromatic-carbon 13C NMR signals from di-oxygenated alkyl bands by a chemical-shift-anisotropy filter. Retrieved from [Link]
- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
-
Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. Retrieved from [Link]
-
Reddit. (2024, August 11). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized? Retrieved from [Link]
-
Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. (2022, April 5). [Video]. YouTube. Retrieved from [Link]
-
Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US20070225320A1 - Process for preparing clopidogrel.
- American Chemical Society. (2026, January 20). HBr–H2O2–Promoted Achmatowicz Rearrangement.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Accurate quantification of aromaticity and nonprotonated aromatic carbon fraction in natural organic matter by 13C solid-state nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. GCMS Section 6.10 [people.whitman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
